N-(3-Aminopropyl)-1,1-difluoromethanesulfonamide;hydrochloride
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Overview
Description
N-(3-Aminopropyl)-1,1-difluoromethanesulfonamide;hydrochloride is a chemical compound with a unique structure that includes both an amino group and a difluoromethanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-1,1-difluoromethanesulfonamide;hydrochloride typically involves the reaction of 3-aminopropylamine with difluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminopropyl)-1,1-difluoromethanesulfonamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The difluoromethanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(3-Aminopropyl)-1,1-difluoromethanesulfonamide;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)-1,1-difluoromethanesulfonamide;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the difluoromethanesulfonamide group can participate in electrostatic interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine: This compound has a similar structure but with a longer alkyl chain, which may affect its solubility and reactivity.
N-(3-Aminopropyl)triethoxysilane: This compound contains a triethoxysilane group, making it useful for surface modification and silanization processes.
Uniqueness
N-(3-Aminopropyl)-1,1-difluoromethanesulfonamide;hydrochloride is unique due to the presence of the difluoromethanesulfonamide group, which imparts distinct chemical properties such as increased stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(3-aminopropyl)-1,1-difluoromethanesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10F2N2O2S.ClH/c5-4(6)11(9,10)8-3-1-2-7;/h4,8H,1-3,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZOBQDSIWJANG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNS(=O)(=O)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClF2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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